

Application Notes and Protocols for Wye-687 in Cell Culture

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Compound of Interest

Compound Name: **Wye-687**

Cat. No.: **B1684598**

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for utilizing **Wye-687**, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), in cell culture experiments. **Wye-687** targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for investigating the mTOR signaling pathway and for preclinical evaluation as a potential anti-cancer agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action

Wye-687 is an ATP-competitive inhibitor of mTOR with a reported IC₅₀ value of approximately 7 nM in cell-free kinase assays.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It demonstrates high selectivity for mTOR over other kinases, including over 100-fold selectivity against PI3K α and over 500-fold against PI3K γ .[\[2\]](#)[\[4\]](#)[\[6\]](#) By inhibiting both mTORC1 and mTORC2, **Wye-687** effectively blocks the phosphorylation of key downstream substrates, including S6K1 (a substrate of mTORC1) and Akt at serine 473 (a substrate of mTORC2).[\[2\]](#)[\[4\]](#)[\[7\]](#) This dual inhibition leads to the suppression of cell growth, proliferation, and survival, often inducing G1 cell cycle arrest and apoptosis in cancer cell lines.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and cellular effects of **Wye-687** across various assays and cell lines.

Table 1: In Vitro Inhibitory Concentrations (IC50)

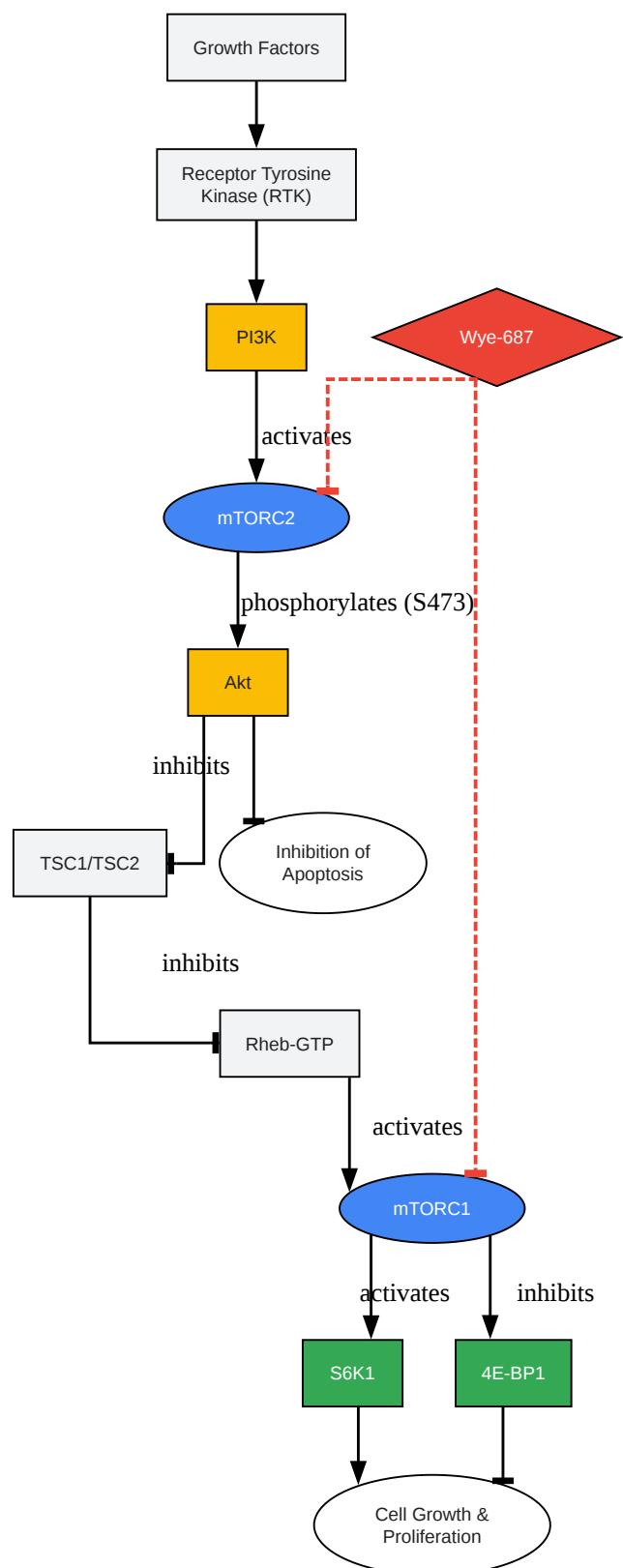
Target	Assay Type	IC50 Value	Reference
mTOR	Recombinant Enzyme Kinase Assay	7 nM	[2][4][5]
PI3K α	Kinase Assay	81 nM	[5]
PI3K γ	Kinase Assay	3.11 μ M	[5]

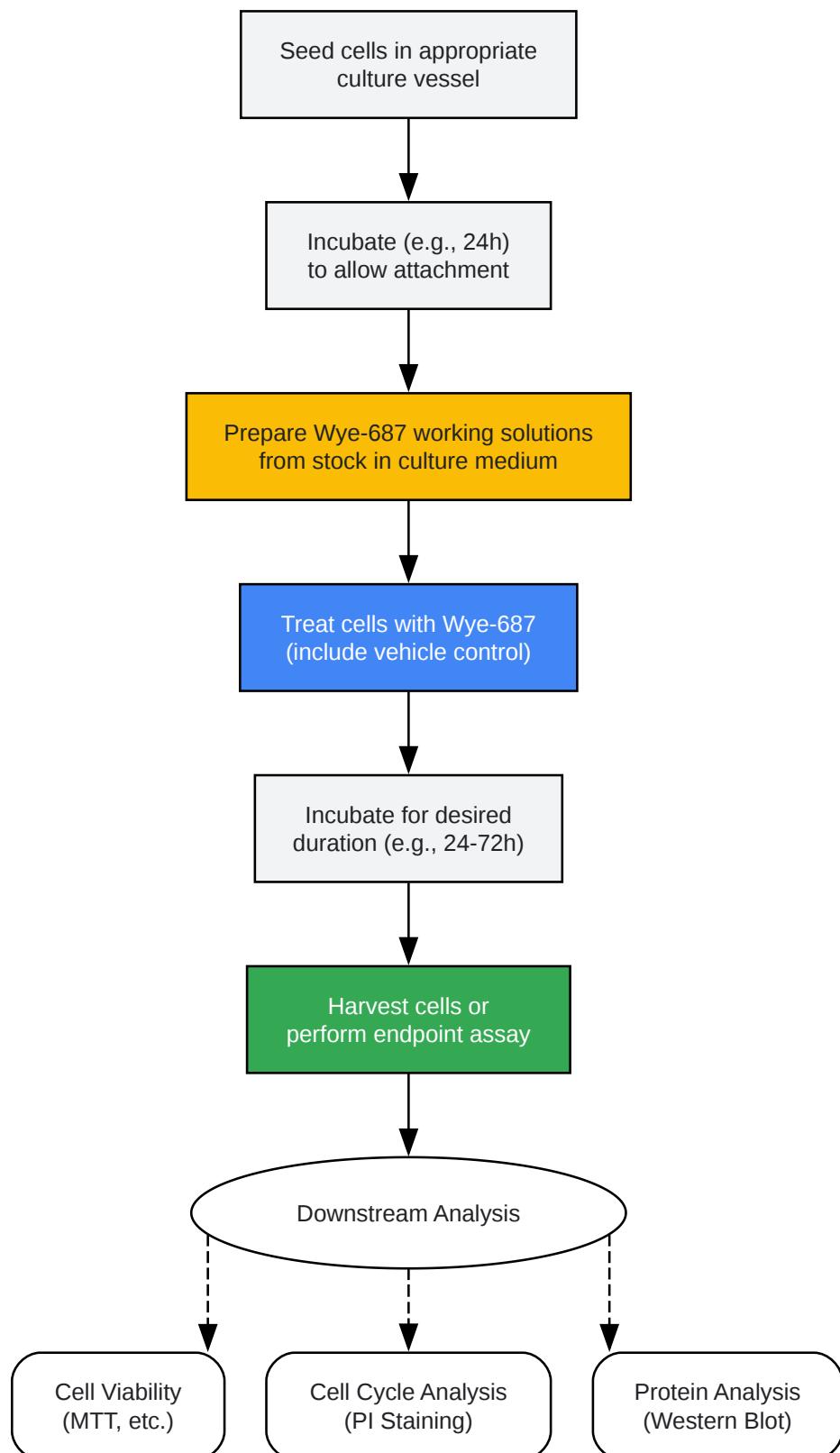
Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	Assay Type	Concentration	Observed Effect	Reference
HL-60 (AML)	MTT Cell Survival Assay	33 - 1000 nM	Dose-dependent inhibition of cell survival.	[5]
786-O (Renal Carcinoma)	MTT Viability Assay	100 nM	Significant cytotoxicity.	[8]
A498 (Renal Carcinoma)	MTT Viability Assay	100 nM	Significant cytotoxicity.	[8]
Primary Human RCC Cells	MTT Viability Assay	100 nM	Significant cytotoxicity.	[8]
786-O (Renal Carcinoma)	Western Blot	100 nM	Inhibition of mTORC1 and mTORC2 activation.	[9]
MDA361, HCT116	Cell Growth Assay	Not specified	Suppression of cell growth and G1 arrest.	[6]
U87MG, MDA361, LNCaP	Protein Expression	Not specified	Down-regulation of VEGF and HIF-1 α .	[4]

Signaling Pathway Visualization

The following diagram illustrates the mTOR signaling pathway and the inhibitory action of **Wye-687**.



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